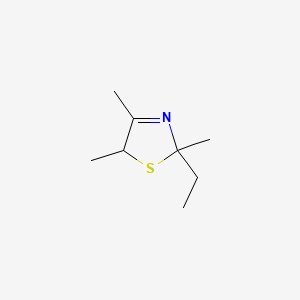
2-Ethyl-2,4,5-trimethyl-3-thiazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2,4,5-trimethyl-3-thiazoline is a heterocyclic organic compound that belongs to the thiazoline family. It is known for its distinctive odor and is often used in scientific research to study fear and aversion responses in animals . The compound is a synthetic analog of a natural predator odor found in fox feces, which makes it particularly interesting for behavioral studies .
準備方法
The synthesis of 2-Ethyl-2,4,5-trimethyl-3-thiazoline can be achieved through several routes. One common method involves the reaction of 2,4-dimethylthiazole-5-acetic acid with phosphorus pentoxide to induce decarboxylation . Another method involves the reaction of methyl-α-bromoethyl ketone with acetamide in the presence of phosphorus pentoxide . These methods are typically conducted under controlled laboratory conditions to ensure the purity and yield of the final product.
化学反応の分析
2-Ethyl-2,4,5-trimethyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine, a saturated five-membered ring.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazoline ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Ethyl-2,4,5-trimethyl-3-thiazoline has a wide range of applications in scientific research:
Behavioral Studies: It is widely used to study innate fear and aversion responses in rodents.
Chemistry: The compound serves as a model for studying the reactivity and stability of thiazoline derivatives.
作用機序
The mechanism of action of 2-Ethyl-2,4,5-trimethyl-3-thiazoline involves its interaction with specific odorant receptors in the olfactory system. These receptors, including Olfr20, Olfr30, Olfr57, Olfr376, and Olfr491, are localized in the dorsal portion of the olfactory epithelium . Upon binding to these receptors, the compound activates neural pathways that lead to fear and aversion responses. The trigeminal and vagal pathways play a crucial role in mediating these effects .
類似化合物との比較
2-Ethyl-2,4,5-trimethyl-3-thiazoline can be compared with other thiazoline derivatives and similar compounds:
2-Methyl-2-thiazoline: Another potent analog that elicits similar fear responses in rodents.
2,4,5-Trimethylthiazole: A related compound with similar chemical properties but different biological activities.
Thiazole: The parent compound of thiazoline, which has a simpler structure and different reactivity.
The uniqueness of this compound lies in its strong odor and its ability to induce innate fear responses, making it a valuable tool for behavioral and neuroscience research.
特性
CAS番号 |
2289-64-7 |
|---|---|
分子式 |
C8H15NS |
分子量 |
157.28 g/mol |
IUPAC名 |
2-ethyl-2,4,5-trimethyl-5H-1,3-thiazole |
InChI |
InChI=1S/C8H15NS/c1-5-8(4)9-6(2)7(3)10-8/h7H,5H2,1-4H3 |
InChIキー |
CUKBJUCZKNWFOP-UHFFFAOYSA-N |
正規SMILES |
CCC1(N=C(C(S1)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)
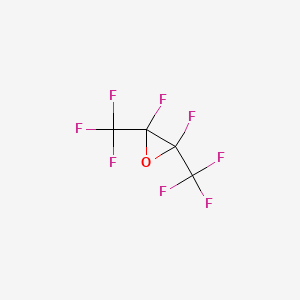
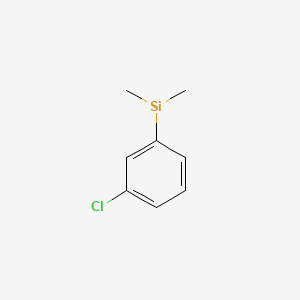
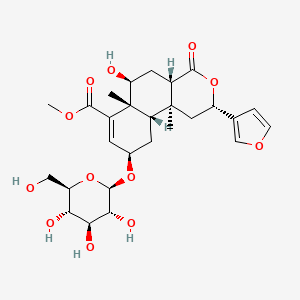
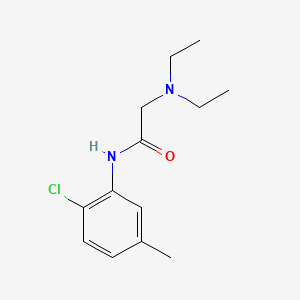

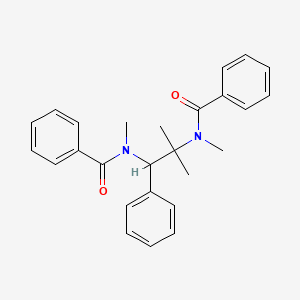
![Benzo[f]quinazoline](/img/structure/B14752245.png)
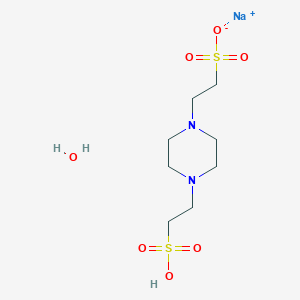
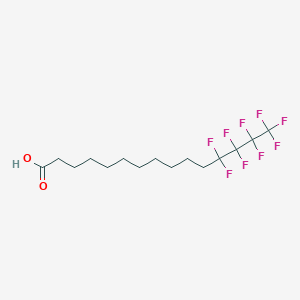

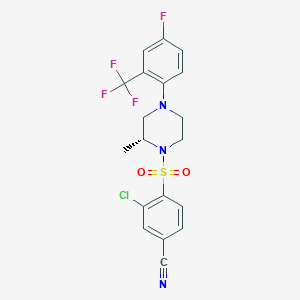
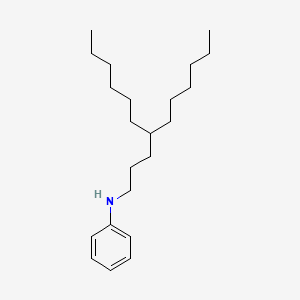
![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14752274.png)
